molecular formula C9H13N B148799 2,4,6-Trimethylaniline CAS No. 88-05-1

2,4,6-Trimethylaniline

Cat. No. B148799
CAS RN: 88-05-1
M. Wt: 135.21 g/mol
InChI Key: KWVPRPSXBZNOHS-UHFFFAOYSA-N
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Description

2,4,6-Trimethylaniline is an organic compound that is a derivative of aniline, where three methyl groups are substituted at the 2, 4, and 6 positions of the aromatic ring. This compound serves as a building block in various chemical syntheses and has been studied for its ability to form complexes with metals and its electrochemical properties.

Synthesis Analysis

The synthesis of 2,4,6-trimethylaniline complexes has been successfully achieved. For instance, the synthesis of iron carbonyl complexes with 2,4,6-trimethylaniline has been reported, yielding high-purity products as tetrafluoroborate salts. These complexes have been synthesized and isolated in high yields, indicating an efficient synthetic route . Additionally, a novel series of 3-arylazo-2,4,6-trimethyl quinoline derivatives have been synthesized through the condensation of 2-arylhydrazono pentane 2,4-diones with 4-aminotoluene under dehydrating conditions, showcasing the versatility of 2,4,6-trimethylaniline in creating fused quinoline skeletons .

Molecular Structure Analysis

The molecular structures of the synthesized 2,4,6-trimethylaniline complexes have been characterized using various analytical techniques, including NMR, IR, and X-ray crystallography. The iron carbonyl complexes exhibit different crystalline structures, with some crystallizing in the monoclinic P21/c space group and others in the triclinic P1 space group. These findings provide insight into the molecular geometry and electronic environment of the 2,4,6-trimethylaniline complexes .

Chemical Reactions Analysis

The electrochemical behavior of the synthesized 2,4,6-trimethylaniline derivatives has been comprehensively studied. These compounds exhibit two-electron diffusion-controlled, irreversible reduction waves corresponding to the reduction of the azo (-N=N-) moiety. The reduction mechanism has been proposed based on cyclic voltammetry, coulometry, and product identification. This analysis is crucial for understanding the reactivity and potential applications of these compounds in electrochemical systems .

Physical and Chemical Properties Analysis

The physical properties of 2,4,6-trimethylaniline complexes, such as thermal stability, have been evaluated. Some complexes demonstrate considerable thermal stability, withstanding temperatures as high as 170°C, which is close to their melting points. This indicates their potential for use in high-temperature applications . The crystal structure of the 2,4,6-trimethylanilinium chloride reveals a network of hydrogen bonds and π-π stacking interactions, which could influence the compound's solubility and reactivity .

Scientific Research Applications

DNA Damage Assessment

2,4,6-Trimethylaniline has been studied for its DNA-damaging effects. Research using the alkaline single cell gel electrophoresis ('comet') assay revealed that 2,4,6-trimethylaniline can cause DNA damage in liver cells of mice. This genotoxic effect was also observed in bone marrow cells, indicating the compound's potential mutagenic activity (Przybojewska, 1999).

Synthesis Process Research

The synthesis of 2,4,6-trimethylaniline through the alkylation of o-toluidine with methanol has been explored. Studies focused on the effects of temperature, pressure, and raw material ratios to optimize yield and selectivity, contributing to a better understanding of the reaction mechanisms (Zhang Xiu-cheng, 2011).

Structural Characterization in Complexes

Research has also been conducted on 2,4,6-trimethylaniline complexes with iron carbonyls. These studies included synthesis, structural characterization, and analysis of thermal stability, offering insights into the compound's chemical behavior in complex formations (M’thiruaine et al., 2014).

Thermolysis of Salts

The thermolysis of nitrate and perchlorate salts of 2,4,6-trimethylaniline has been characterized. This includes studies of their thermal decomposition and the kinetics involved, providing valuable information on the compound's behavior under various thermal conditions (Kapoor et al., 2010).

Anion Binding Selectivity

A theoretical study on the anion binding selectivity of 2,4,6-trimethylaniline derivatives highlighted their potential in sensing mechanisms. This involves analyzing the interactions with various anions and understanding the resulting intramolecular charge transfer and configurational changes (Bhat & Jha, 2017).

Phase Transition and Dielectric Anomalies

2,4,6-Trimethylaniline's role in ferroelastic phase transitions and dielectric anomalies has been studied. The compound's crystal structure was analyzed at different temperatures, revealing reversible phase transitions and dielectric anomalies, contributing to the understanding of its physical properties (Zhang et al., 2012).

Vibrational Spectra Analysis

The vibrational spectra of 2,4,6-trimethylaniline have been measured and analyzed, providing insights into the compound's normal modes and barriers to internal rotation. This contributes to a deeper understanding of its molecular structure and behavior (Faniran & Shurvell, 1982).

Safety And Hazards

2,4,6-Trimethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also a skin and eye irritant .

properties

IUPAC Name

2,4,6-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
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InChI Key

KWVPRPSXBZNOHS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C)N)C
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Molecular Formula

C9H13N
Record name ANILINE, 2,4,6-TRIMETHYL-
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Related CAS

6334-11-8 (hydrochloride)
Record name 2,4,6-Trimethylaniline
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DSSTOX Substance ID

DTXSID5043847
Record name 2,4,6-Trimethylaniline
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Molecular Weight

135.21 g/mol
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Physical Description

Aniline, 2,4,6-trimethyl- appears as a liquid. (EPA, 1998), Liquid; [HSDB] Rose colored liquid; [MSDSonline]
Record name ANILINE, 2,4,6-TRIMETHYL-
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Boiling Point

450 to 451 °F at 760 mmHg (EPA, 1998), 232-234 °C
Record name ANILINE, 2,4,6-TRIMETHYL-
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Record name 2,4,6-TRIMETHYLANILINE
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Solubility

Insoluble in water
Record name 2,4,6-TRIMETHYLANILINE
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Density

0.9633 (EPA, 1998) - Less dense than water; will float, 0.96 kg/l
Record name ANILINE, 2,4,6-TRIMETHYL-
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Vapor Pressure

0.06 [mmHg]
Record name 2,4,6-Trimethylaniline
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Product Name

2,4,6-Trimethylaniline

Color/Form

Liquid

CAS RN

88-05-1
Record name ANILINE, 2,4,6-TRIMETHYL-
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Record name Benzenamine, 2,4,6-trimethyl-
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Melting Point

23 °F (EPA, 1998), -5 °C
Record name ANILINE, 2,4,6-TRIMETHYL-
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Synthesis routes and methods

Procedure details

The 2,6-dimethylnitrobenzene is reduced to the amine, i.e., 2,6-dimethylaniline in the presence of a Raney nickel catalyst at a temperature of 25° C. and a pressure of 70 atmospheres: ##STR5## Mesidine (2,4,6-trimethylaniline) can be obtained in a similar manner by nitration of mesitylene followed by reduction. The aromatic amine is then reduced to an aliphatic amine with hydrogen in the presence of a hydrogenation catalyst such as Rh/Al2O3 in the range of 150 atmospheres and a temperature range of 90°-100° C., thusly: ##STR6## The thus formed 2,6-dimethylcyclohexylamine is then phosgenated to 2,6-dimethylcyclohexylisocyanate in the presence of chlorobenzene or dichlorobenzene solvent using excess phosgene and a two-stage temperature reaction wherein the first stage is carried out at -20° to 20° C. and the second from 110° to 180° C. while maintaining the reaction at a pressure in the range of 1 to 15 atmospheres: ##STR7##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,030
Citations
MS Milutka, AS Burlov, VG Vlasenko… - Russian Journal of …, 2022 - Springer
Azomethines were synthesized from 2,4,6-trimethylaniline, salicylaldehyde, and its 3(5)-halogen derivatives, as well as their complexes with zinc(II) (ZnL 2 ). The structure and …
Number of citations: 2 link.springer.com
J Blanco, E Gayoso, JM Vila, M Gayoso… - … für Naturforschung B, 1993 - degruyter.com
Reaction of Na 2 PdCl 4 with N-ferrocenylmethylidene-2,4,6-trimethylaniline yields the dimeric, chloro-bridged Pd(II) complex [Pd{(C 5 H 5 )FeC 5 H 3 C(H)=N-2,4,6-(CH 3 ) 3 C 6 H 2 }Cl…
Number of citations: 19 www.degruyter.com
IPS Kapoor, M Kapoor, G Singh, UP Singh… - Journal of hazardous …, 2010 - Elsevier
Nitrate and perchlorate salts of 2,4,6-trimethylaniline have been prepared and characterized by X-ray crystallography and gravimetric analyses. Their thermal decomposition has been …
Number of citations: 5 www.sciencedirect.com
CM M'thiruaine, HB Friedrich, EA Nyawade… - Inorganica Chimica …, 2014 - Elsevier
The new 2,4,6-trimethylaniline complexes [Cp ∗ Fe(CO) 2 (NH 2 C 6 H 2 (CH 3 ) 3 )] + (3) and [CpFe(CO) 2 (NH 2 C 6 H 2 (CH 3 ) 3 )] + (4) (Cp ∗ = η 5 -C 5 (CH 3 ) 5 ; Cp = η 5 -C 5 H 5 …
Number of citations: 1 www.sciencedirect.com
JSE Romero, LA Rodríguez, MCG Alvarez-Coque… - Analyst, 1994 - pubs.rsc.org
The unstable absorbances and large values of the blanks obtained when a phenol is determined by coupling with a diazotized arylamine are caused by hydroxy-de-diazoniation of the …
Number of citations: 38 pubs.rsc.org
BT Gowda, J Kožíšek, H Fuess - Zeitschrift für Naturforschung A, 2006 - degruyter.com
TMPA The effect of substitutions in the ring and in the side chain on the crystal structure of N- (2,4,6-trimethylphenyl)-methyl/chloro-acetamides of the configuration 2,4,6-(CH 3 ) 3 C 6 H …
Number of citations: 34 www.degruyter.com
S Long, M Siegler, T Li - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C9H14N+·Cl−, is a hydrochloric acid salt of 2,4,6-trimethylaniline. In the crystal structure, all the hydrogen-bond donors and acceptors are involved in hydrogen …
Number of citations: 6 scripts.iucr.org
M Kapoor, P Srivastava, IPS Kapoor… - Energy and …, 2013 - ingentaconnect.com
2,4,6-trimethyl anilinium halide salts have been prepared and characterized by X-ray crystallography, elemental, spectral and gravimetric analyses. Thermolysis of these salts has been …
Number of citations: 2 www.ingentaconnect.com
IPS Kapoor, M Kapoor, G Singh, R Fröhlich - 2010 - nopr.niscpr.res.in
Di-(2,4,6-trimethylanilinium) sulphate [2,4,6-TMAS] was synthesized by reaction of 2,4,6-trimethylaniline with concentrated sulphuric acid at room temperature. The crystal structure of …
Number of citations: 3 nopr.niscpr.res.in
R Visalakshi, TN Ranganathan, GS Rao… - Current Science, 1982 - JSTOR
Hexachlorocyclotriphosphazene reacts with 2,4,6-trimethylaniline to give only mono- and di-substituted derivatives. The ditrimethyl-anilinotetrachloro-cyclotriphosphazene was …
Number of citations: 2 www.jstor.org

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